![molecular formula C10H10N2O2 B164499 Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate CAS No. 131020-50-3](/img/structure/B164499.png)

Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate

Übersicht

Beschreibung

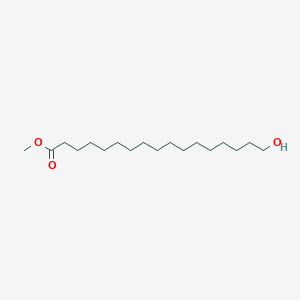

“Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate” is a chemical compound with the CAS Number: 131020-50-3 . It has a molecular weight of 190.2 and its IUPAC name is methyl 1-methyl-1H-benzimidazole-6-carboxylate . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate” can be represented by the InChI Code: 1S/C10H10N2O2/c1-12-6-11-8-4-3-7(5-9(8)12)10(13)14-2/h3-6H,1-2H3 . This indicates that the compound contains 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate” is a solid substance . It is stored in a dry, room temperature environment .Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of Application

This compound is a derivative of imidazole, which is a core structure in many pharmacologically active molecules. It has been explored for its potential in creating new therapeutic agents due to its structural similarity to naturally occurring compounds like histidine and purine .

Methods of Application

Researchers have synthesized various derivatives of this compound and tested their biological activities. For instance, assays like the Microbial Assay for Antibiotics (MABA) are used to evaluate anti-tubercular activity against strains like Mycobacterium tuberculosis .

Results/Outcomes

The derivatives have shown a range of biological activities, including antibacterial, antimycobacterial, and anti-inflammatory effects. Quantitative data from these studies often include MIC (Minimum Inhibitory Concentration) values that measure the effectiveness of the compound against specific pathogens .

Application in Synthetic Chemistry

Scientific Field

Synthetic Chemistry

Summary of Application

In synthetic chemistry, this compound serves as a building block for creating complex molecules. Its reactivity allows for the introduction of various functional groups, aiding in the synthesis of targeted molecular structures .

Methods of Application

Techniques such as multicomponent reactions, catalysis, and green chemistry methods are employed to synthesize imidazole derivatives. Conditions are optimized for efficiency and sustainability .

Results/Outcomes

The synthesis processes have been refined over the years, leading to higher yields and purer products.

Application in Pharmacology

Scientific Field

Pharmacology

Summary of Application

Pharmacological studies focus on the drug-like properties of imidazole derivatives, including their metabolism, toxicity, and therapeutic potential .

Methods of Application

In vitro and in vivo models are used to study the pharmacokinetics and pharmacodynamics of these compounds. Assays and animal models help determine the safety and efficacy of the derivatives .

Results/Outcomes

Outcomes include data on bioavailability, half-life, and therapeutic index. Studies may report on the compound’s ability to inhibit enzymes or bind to receptors, with IC50 values indicating potency .

Application in Materials Science

Scientific Field

Materials Science

Summary of Application

Imidazole derivatives are investigated for their utility in materials science, particularly in the development of novel materials with specific properties .

Methods of Application

Synthetic pathways are designed to incorporate these compounds into polymers or coatings. Properties like thermal stability and mechanical strength are tested using various analytical techniques .

Results/Outcomes

The performance of materials incorporating these derivatives is quantified by metrics such as tensile strength, conductivity, and degradation rates under different conditions .

Application in Environmental Science

Scientific Field

Environmental Science

Summary of Application

Research in environmental science explores the impact of imidazole derivatives on ecosystems and their potential use in environmental remediation .

Methods of Application

Studies may involve assessing the biodegradability of these compounds or their use in removing pollutants from water and soil. Analytical methods like chromatography and spectrophotometry are used to monitor environmental parameters .

Results/Outcomes

Findings include the rate of degradation in various environments and the efficiency of these compounds in adsorbing or breaking down pollutants. Data is often presented in terms of percentage reduction of contaminants over time .

Application in Biology

Scientific Field

Biology

Summary of Application

In biology, the focus is on understanding the role of imidazole derivatives in biological systems and their potential as bioactive compounds .

Methods of Application

Biological assays, such as enzyme inhibition studies and cell viability tests, are conducted to explore the interaction of these derivatives with biological molecules .

Results/Outcomes

Results include observations on cellular responses, enzyme activity changes, and molecular binding affinities. These are typically expressed in terms of changes in activity percentage or binding constants .

Each of these applications demonstrates the versatility of “Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate” and its importance across various scientific disciplines. The compound’s ability to interact with biological systems and its reactivity make it a valuable subject of study in the quest for new knowledge and technological advancements.

Application in Antimicrobial Research

Scientific Field

Microbiology

Summary of Application

Imidazole derivatives, including Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate, have been studied for their antimicrobial properties. They are particularly researched for their effectiveness against drug-resistant bacterial strains .

Methods of Application

The antimicrobial activity is assessed using assays like disk diffusion and broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various pathogens .

Results/Outcomes

Studies have shown that certain derivatives can effectively inhibit the growth of resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), with MIC values indicating the concentration required for inhibition .

Application in Cancer Research

Scientific Field

Oncology

Summary of Application

Research in oncology has explored the use of imidazole derivatives as potential anticancer agents due to their ability to interfere with cell proliferation and induce apoptosis in cancer cells .

Methods of Application

Cell culture experiments and animal models are used to test the cytotoxic effects of these compounds on cancer cells. Techniques like flow cytometry and MTT assays measure cell viability and apoptosis .

Results/Outcomes

Results have demonstrated that some imidazole derivatives can selectively target cancer cells, reducing tumor growth with certain compounds showing IC50 values that quantify their inhibitory concentration .

Application in Agricultural Chemistry

Scientific Field

Agricultural Chemistry

Summary of Application

Imidazole derivatives are used in agriculture as fungicides, herbicides, and plant growth regulators. Their biological activity can protect crops from pests and diseases while promoting growth .

Methods of Application

Field trials and greenhouse experiments are conducted to assess the efficacy and safety of these compounds when applied to crops. Dosage and application frequency are optimized for maximum benefit .

Results/Outcomes

Studies report increased crop yields and reduced disease incidence. The effectiveness is often quantified by comparing treated and untreated plots in terms of plant health and productivity .

Application in Green Chemistry

Scientific Field

Green Chemistry

Summary of Application

Imidazole derivatives are utilized in green chemistry for their role as catalysts and solvents, particularly in reactions that aim for sustainability and reduced environmental impact .

Methods of Application

Reactions are designed to use imidazole derivatives in catalytic amounts to increase efficiency and reduce waste. Solvent-free conditions and recyclable catalysts are preferred .

Results/Outcomes

The success of these green chemistry approaches is measured by metrics such as reaction yield, turnover number (TON), and turnover frequency (TOF), indicating the catalyst’s efficiency .

Application in Neuropharmacology

Scientific Field

Neuropharmacology

Summary of Application

In neuropharmacology, imidazole derivatives are investigated for their potential effects on the central nervous system, including treatments for neurodegenerative diseases .

Methods of Application

Neuropharmacological studies involve in vitro assays and in vivo animal testing to evaluate the neuroprotective and cognitive-enhancing effects of these compounds .

Results/Outcomes

Findings include improved cognitive function in animal models and protection against neurotoxicity. Data is presented as improvements in behavioral tests and biochemical markers .

Application in Environmental Remediation

Scientific Field

Environmental Engineering

Summary of Application

Imidazole derivatives are studied for their ability to remediate contaminated environments, such as water bodies polluted with heavy metals or organic compounds .

Methods of Application

Techniques like adsorption and catalytic degradation are tested using imidazole-based materials. Parameters like adsorption capacity and degradation rate are optimized .

Results/Outcomes

Successful remediation is indicated by the reduction of pollutant levels in treated samples. The efficiency is quantified by the percentage of contaminant removal over time .

These applications highlight the broad utility of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate across different scientific disciplines, showcasing its potential in addressing various challenges in healthcare, agriculture, and environmental management.

Application in Antiviral Research

Scientific Field

Virology

Summary of Application

Imidazole derivatives have been recognized for their potential antiviral properties. They are studied for their ability to inhibit viral replication and reduce viral load in infected organisms .

Methods of Application

In vitro assays using cell cultures infected with various viruses are conducted to evaluate the efficacy of these compounds. The use of reference antiviral drugs allows for comparative analysis .

Results/Outcomes

The effectiveness of imidazole derivatives is measured by the reduction in viral replication rates, with outcomes often expressed in terms of IC50 values or percentage inhibition compared to controls .

Application in Dye Synthesis

Scientific Field

Chemical Engineering

Summary of Application

Imidazole compounds are utilized in the synthesis of dyes due to their chromophoric properties. They contribute to the development of dyes with specific absorption characteristics .

Methods of Application

Synthetic pathways are designed to incorporate imidazole derivatives into dye molecules. Spectrophotometry is used to analyze the absorption spectra of the synthesized dyes .

Results/Outcomes

The success of dye synthesis is evaluated based on the color intensity and stability of the dyes under various conditions. The absorption maxima (λmax) provide quantitative data on the dyes’ properties .

Application in Corrosion Inhibition

Scientific Field

Materials Chemistry

Summary of Application

Imidazole derivatives serve as corrosion inhibitors, particularly in metal processing and preservation. They form protective layers on metal surfaces, reducing oxidation and degradation .

Methods of Application

The compounds are applied to metal surfaces, and their effectiveness is assessed through electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy .

Results/Outcomes

The performance is quantified by the decrease in corrosion rates and increased resistance values. The efficiency of these inhibitors is often reported as a percentage of corrosion prevention .

Application in Sanitization

Scientific Field

Public Health

Summary of Application

Imidazole derivatives are investigated for their use in sanitizers due to their antimicrobial properties. They are added to formulations to enhance the sanitizing effect .

Methods of Application

Formulations containing imidazole compounds are tested against a variety of pathogens to determine their sanitizing efficacy. Standard tests include surface challenge tests and time-kill studies .

Results/Outcomes

The sanitizers’ effectiveness is measured by the log reduction of pathogens. The results are typically presented as the percentage of germs eliminated after a specified contact time .

Application in Antioxidant Development

Scientific Field

Biochemistry

Summary of Application

The antioxidant properties of imidazole derivatives are explored for their potential to protect against oxidative stress. They are studied for their ability to scavenge free radicals .

Methods of Application

In vitro assays, such as the DPPH radical scavenging assay, are used to evaluate the antioxidant capacity of these compounds. The results are compared with known antioxidants .

Results/Outcomes

The antioxidant activity is quantified by IC50 values, which indicate the concentration needed to inhibit 50% of the free radical activity. These values are used to compare the potency of different antioxidants .

Application in Copolymer Synthesis

Scientific Field

Polymer Science

Summary of Application

Imidazole derivatives are incorporated into copolymers to impart specific properties, such as thermal stability or conductivity. They are used in the design of functional materials .

Methods of Application

Copolymerization reactions involving imidazole compounds are carried out, and the resulting materials are characterized using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Results/Outcomes

The properties of the copolymers, such as glass transition temperature (Tg) and decomposition temperature (Td), are reported. The performance is evaluated based on the enhancement of desired properties .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 3-methylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-6-11-8-4-3-7(5-9(8)12)10(13)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVPAFJTHBHULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701247549 | |

| Record name | Methyl 1-methyl-1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701247549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate | |

CAS RN |

131020-50-3 | |

| Record name | Methyl 1-methyl-1H-benzimidazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131020-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-methyl-1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701247549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione](/img/structure/B164421.png)

![5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile](/img/structure/B164442.png)